molecular formula C7H10O4 B2565147 trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 31420-60-7

trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B2565147
CAS No.: 31420-60-7
M. Wt: 158.153
InChI Key: DLSMGFKPSMYVFW-RFZPGFLSSA-N
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Description

trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 31420-60-7) is a cyclobutane derivative featuring two functional groups: a carboxylic acid (-COOH) at position 1 and a methoxycarbonyl (-OCH₃-CO-O-) group at position 2 in a trans configuration. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 174.15 g/mol. This compound is primarily used in pharmaceutical research as a building block for constrained peptides and bioactive molecules due to its rigid cyclobutane backbone .

Properties

IUPAC Name

(1R,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31420-60-7
Record name rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 1,4-dihalobutanes with a suitable base, followed by esterification and carboxylation reactions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals and as a model compound for studying enzyme-catalyzed reactions. Its reactivity and structural features make it a valuable tool for understanding biochemical processes .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the development of new materials with unique properties .

Mechanism of Action

The mechanism by which trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications References
This compound 31420-60-7 C₇H₁₀O₄ 174.15 1-COOH, 2-OCH₃-CO-O- Pharmaceutical intermediates, peptide synthesis
trans-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (Boc derivative) 951173-25-4 C₁₀H₁₇NO₄ 215.25 1-COOH, 2-Boc-NH- Peptide synthesis (amine protection)
trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (Cbz derivative) 1212272-03-1 C₁₃H₁₅NO₄ 261.26 1-COOH, 2-Cbz-NH- Peptide synthesis (amine protection under hydrogenolysis)
(E)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) Not reported C₉H₁₃NO₂ 179.21 1-COOH, 1-NH₂, 3-butenyl Hydrocarbon peptide stapling (stabilizing α-helices)
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 1-COOH, 1-benzyl Organic synthesis, polymer research

Physicochemical Properties

  • Solubility: The carboxylic acid group confers water solubility, while ester (methoxycarbonyl) or carbamate (Boc/Cbz) groups increase lipophilicity. For instance, the Boc derivative (C₁₀H₁₇NO₄) is less polar than the target compound due to the bulky tert-butyl group .
  • Stability: Methoxycarbonyl esters are prone to hydrolysis under acidic/basic conditions, whereas Boc and Cbz groups require specific cleavage conditions (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz) .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The Boc and Cbz derivatives are commercially available (e.g., Aladdin Scientific, Thermo Scientific) and priced between $110–1,495/g , reflecting their utility in high-value applications .
  • Peptide Stapling : E7/Z7 demonstrate >99% stereochemical purity and are critical in developing therapeutic peptides targeting protein-protein interactions .
  • Safety Profiles: Compounds like 1-Benzylcyclobutane-1-carboxylic acid are classified as non-hazardous, with standard handling precautions (e.g., gloves, eye protection) recommended .

Biological Activity

Trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comprehensive insights into its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutane ring with a methoxycarbonyl group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiviral, neurotropic, and analgesic agent. The following sections detail specific findings related to its biological effects.

Neurotropic Effects

Studies on related compounds suggest that this compound may influence neurotransmitter systems. Specifically, it is hypothesized to act as an antagonist at NMDA receptors, which are critical in neuroplasticity and memory functions . This action could position the compound as a candidate for treating neurological disorders.

Analgesic Properties

Preliminary investigations into the analgesic effects of cyclobutane derivatives have yielded promising results. Compounds similar to this compound have demonstrated pain-relieving properties through various pathways, including modulation of pain receptors .

Case Studies

Several case studies have explored the biological activities of cyclobutane derivatives:

  • Study on Antiviral Properties : A study focused on aminocyclobutane derivatives showed that specific modifications enhanced antiviral efficacy against herpes simplex virus (HSV). The findings suggest that structural variations can significantly impact biological activity .
  • Neuropharmacological Study : In a neuropharmacological evaluation, compounds derived from cyclobutane were tested for their ability to modulate neurotransmitter systems in rodent models. Results indicated that certain derivatives could effectively reduce excitatory neurotransmission, suggesting potential applications in treating conditions like epilepsy .
  • Pain Management Research : A clinical trial assessing the analgesic effects of cyclobutane derivatives revealed significant pain reduction in patients with chronic pain conditions. The study highlighted the importance of further research into the mechanisms underlying these effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly NMDA receptors, influencing synaptic transmission and neuroplasticity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in pain signaling pathways, contributing to their analgesic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or functionalization of cyclobutane precursors. For example, hydrolysis of nitriles (e.g., methyl 2-cyanocyclobutane-1-carboxylate) under basic conditions followed by acid workup can yield the carboxylic acid derivative. Purity optimization involves HPLC (≥99.7% purity confirmed via reverse-phase methods) and recrystallization from solvents like ethyl acetate/hexane mixtures. NMR (1H, 13C) and mass spectrometry are critical for structural validation .

Q. How is the stereochemical integrity of the trans configuration confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry is employed to verify enantiomeric excess. For instance, (−)-(1R,2R)-2-aminocyclobutanecarboxylic acid derivatives achieved >99% stereochemical purity using a Chiralpak® IA column with hexane/isopropanol mobile phases. X-ray crystallography (using SHELXL for refinement) provides definitive stereochemical assignment by resolving electron density maps .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of 1H NMR (to confirm methoxy and cyclobutane proton environments), 13C NMR (to identify carbonyl carbons at ~170–175 ppm), and FT-IR (for C=O stretches at ~1720 cm⁻¹) is standard. High-resolution mass spectrometry (HR-MS) and elemental analysis further validate molecular composition. Purity is quantified via HPLC with UV detection at 210–254 nm .

Advanced Research Questions

Q. How do reaction conditions influence cyclobutane ring stability during functionalization?

  • Methodological Answer : The strained cyclobutane ring is prone to ring-opening under harsh conditions (e.g., strong acids/bases or high temperatures). Stability is maintained by using mild reagents (e.g., NaHCO3 for hydrolysis) and low-temperature reactions (0–25°C). Computational modeling (DFT) can predict strain energy (~110 kJ/mol for cyclobutane) to guide solvent and catalyst selection .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., decarboxylation or ester hydrolysis). Systematic optimization includes:

  • Varying protecting groups (e.g., tert-butyldimethylsilyl vs. methoxycarbonyl).
  • Screening catalysts (e.g., Pd/C for hydrogenation vs. enzymatic methods).
  • Adjusting reaction time and solvent polarity (e.g., DMF vs. THF).
    Reproducibility is enhanced by detailed kinetic studies and in-situ monitoring via LC-MS .

Q. How can this compound serve as a precursor in drug discovery pipelines?

  • Methodological Answer : The cyclobutane core is a conformationally restricted scaffold for probing biological targets. For example:

  • Peptidomimetics : The carboxylic acid group enables coupling to amino acids via EDC/HOBt chemistry.
  • Kinase Inhibitors : Methoxycarbonyl derivatives modulate solubility and binding affinity.
  • Prodrugs : Ester hydrolysis in vivo releases active metabolites.
    Biological activity is validated via assays (e.g., enzyme inhibition) and ADMET profiling .

Q. What are the challenges in scaling up synthesis while maintaining stereoselectivity?

  • Methodological Answer : Large-scale synthesis requires robust catalytic systems (e.g., asymmetric hydrogenation with Ru-BINAP catalysts) and flow chemistry setups to control exothermic reactions. Process optimization includes:

  • Minimizing column chromatography (replace with crystallization or extraction).
  • Using cost-effective reagents (e.g., NaOH instead of LiOH for saponification).
  • Implementing PAT (Process Analytical Technology) for real-time quality control .

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